molecular formula C26H21ClN2O6 B5094925 (5E)-1-(4-chloro-2,5-dimethoxyphenyl)-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

(5E)-1-(4-chloro-2,5-dimethoxyphenyl)-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B5094925
M. Wt: 492.9 g/mol
InChI Key: WTWGAGLRYALEFV-XDHOZWIPSA-N
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Description

The compound (5E)-1-(4-chloro-2,5-dimethoxyphenyl)-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic molecule characterized by its unique structure, which includes a diazinane ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(4-chloro-2,5-dimethoxyphenyl)-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting with the preparation of the diazinane ring. The key steps include:

    Formation of the Diazinane Ring: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

    Substitution Reactions: Introduction of the 4-chloro-2,5-dimethoxyphenyl and 4-phenylmethoxyphenyl groups is typically done through substitution reactions using suitable reagents and catalysts.

    Final Assembly: The final step involves the condensation of the substituted diazinane with other reactants to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(4-chloro-2,5-dimethoxyphenyl)-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and various catalysts can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could lead to the formation of reduced analogs.

Scientific Research Applications

(5E)-1-(4-chloro-2,5-dimethoxyphenyl)-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione: has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: It could be investigated for its pharmacological properties and potential therapeutic applications.

    Industry: The compound may find use in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (5E)-1-(4-chloro-2,5-dimethoxyphenyl)-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: It may bind to specific receptors, modulating their activity.

    Enzyme Inhibition: The compound could inhibit certain enzymes, affecting biochemical pathways.

    Signal Transduction: It may influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

(5E)-1-(4-chloro-2,5-dimethoxyphenyl)-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione: can be compared with similar compounds such as:

The uniqueness of This compound

Properties

IUPAC Name

(5E)-1-(4-chloro-2,5-dimethoxyphenyl)-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN2O6/c1-33-22-14-21(23(34-2)13-20(22)27)29-25(31)19(24(30)28-26(29)32)12-16-8-10-18(11-9-16)35-15-17-6-4-3-5-7-17/h3-14H,15H2,1-2H3,(H,28,30,32)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWGAGLRYALEFV-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)NC2=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1N2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=CC=C4)/C(=O)NC2=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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